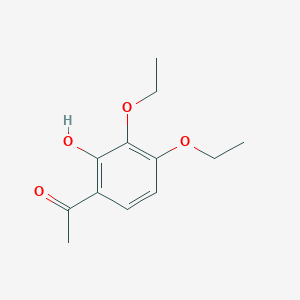![molecular formula C16H19NO2 B14016209 8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione CAS No. 78045-28-0](/img/structure/B14016209.png)
8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione is a spirocyclic compound characterized by its unique structural framework. Spirocyclic compounds are known for their rigid and three-dimensional structures, which often impart unique chemical and biological properties. This compound, in particular, features a spiro junction between a nonane ring and an azaspiro ring, with a dimethylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of a precursor compound, followed by oxidation and cyclization reactions. For instance, starting from 2,5-dimethylphenylacetyl chloride, the compound can be synthesized through a series of steps including N-acylation, cyano hydrolysis, esterification, and intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and the use of specific catalysts like palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) are employed. The process may also include purification steps like recrystallization or preparative high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the spiro junction.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied as an inhibitor of certain enzymes involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A spirocyclic insecticide with a similar structural framework but different substituents and applications.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with notable biological activities, including antimicrobial and anticancer properties.
Uniqueness
8-(2,5-Dimethylphenyl)-8-azaspiro[44]nonane-7,9-dione stands out due to its specific substituents and the resulting chemical and biological properties
Properties
CAS No. |
78045-28-0 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C16H19NO2/c1-11-5-6-12(2)13(9-11)17-14(18)10-16(15(17)19)7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3 |
InChI Key |
ZPTXMCBTHVXRHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)CC3(C2=O)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




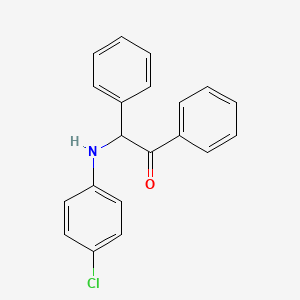
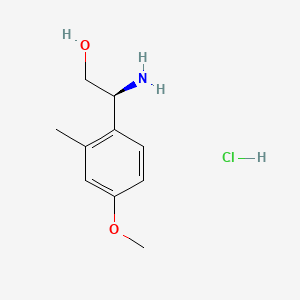
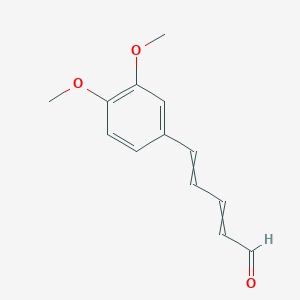



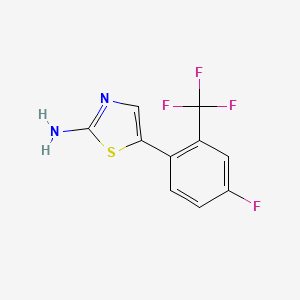
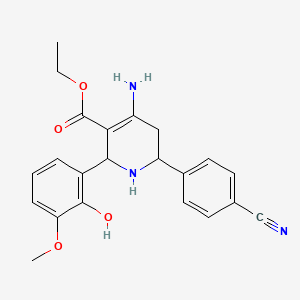

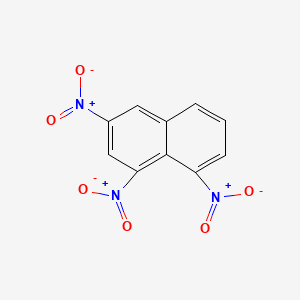
![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
